molecular formula C11H14BrNO3 B5554793 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, AldrichCPR

3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, AldrichCPR

Cat. No.: B5554793
M. Wt: 288.14 g/mol
InChI Key: SCTSKSMXYFYWOO-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime is a substituted benzaldehyde oxime derivative with a bromine atom at position 3, a methoxy group at position 5, and a propoxy group at position 4 of the aromatic ring. This compound is part of the AldrichCPR catalog, which specializes in rare and research-focused chemicals, though analytical data (e.g., purity, spectral details) may require independent verification by the user .

Properties

IUPAC Name

(NE)-N-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h5-7,14H,3-4H2,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTSKSMXYFYWOO-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals.

Mechanistic Studies

  • Researchers utilize 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime to study reaction mechanisms involving oximes and brominated compounds. Understanding these mechanisms can lead to the development of new synthetic pathways and methodologies in organic chemistry.

Biological Applications

Enzyme Inhibition

  • The oxime group present in this compound has been investigated for its potential as an enzyme inhibitor . It can interact with active sites of enzymes through hydrogen bonding or coordination with metal ions, which may inhibit enzymatic activity. This property is particularly relevant for drug development targeting specific enzymes .

Drug Development

  • There is ongoing research into using 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime as a lead compound in drug development. Its structural features may allow it to target specific receptors or enzymes effectively, which is crucial in designing new therapeutic agents .

Material Science

Development of New Materials

  • The compound's unique properties make it suitable for the development of new materials, including polymers and coatings. Its application in material science focuses on enhancing specific properties such as durability and chemical resistance.

Agricultural Applications

Potential Use as Herbicides/Insecticides

  • There is potential for 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime to be utilized as a herbicide or insecticide , leveraging its chemical reactivity to target pests effectively while minimizing environmental impact .

Case Studies and Research Findings

Application AreaResearch FindingsReferences
Chemical SynthesisUsed as an intermediate in synthesizing complex organic molecules; significant in pharmaceutical development.
Biological ActivityInvestigated for enzyme inhibition; shows promise in targeting specific biological pathways for drug design.
Material ScienceExplored for developing polymers with enhanced properties; potential applications in coatings and composites.
Agricultural ChemistryPotential applications as herbicides/insecticides; ongoing studies to evaluate efficacy against pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime differ primarily in the substituent at position 4 of the benzene ring.

Table 1: Structural and Molecular Comparison

Compound Name Product No. (AldrichCPR) R Group (Position 4) Molecular Formula Molecular Weight (g/mol)
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime Not provided -OCH₂CH₂CH₃ (linear) C₁₁H₁₄BrNO₃ 288.14 (calculated)
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime OTV000217 -OH C₈H₈BrNO₃ 246.06
3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime OTV000140 -OCH₂CH₃ C₁₀H₁₂BrNO₃ 290.12
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime OTV000089 -OCH(CH₃)₂ (branched) C₁₁H₁₄BrNO₃ 288.14
4-(Hexadecyloxy)benzaldehyde oxime 3308409 -O(CH₂)₁₅CH₃ C₂₃H₃₉NO₂ 361.57

Key Findings

Substituent Effects on Physicochemical Properties: Lipophilicity: Replacing the hydroxyl group (-OH) with alkoxy groups (-OR) increases hydrophobicity. For example, the ethoxy derivative (OTV000140) has a higher molecular weight (290.12 g/mol) and greater lipophilicity than the hydroxy analog (246.06 g/mol). The propoxy and isopropoxy derivatives (C₁₁H₁₄BrNO₃) share identical molecular weights but differ in steric effects due to chain branching . Melting Points: Branched alkoxy groups (e.g., isopropoxy) typically reduce melting points compared to linear chains (e.g., propoxy) due to poorer crystal packing efficiency. This trend is consistent with other oxime derivatives .

Structural Insights from Crystallography :

  • Bond lengths around the oxime group (N-OH and N=C) are consistent across analogs, with reported values of 1.361–1.407 Å (N-O) and 1.264–1.286 Å (N=C) . These parameters align with literature data for oximes, confirming the stability of the functional group despite substituent variations .

Ecotoxicity: Alkoxy-substituted oximes generally exhibit acute toxicity in aquatic organisms (e.g., Daphnia), classified as toxicity class III. However, none of the analogs in Table 1 are reported as mutagenic or genotoxic .

Users must independently verify purity and identity .

Biological Activity

3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, also known as AldrichCPR, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime is C12H14BrNO3. Its structure features a bromine atom, methoxy group, and propoxy side chain attached to a benzaldehyde moiety. The synthesis typically involves the reaction of 3-bromo-5-methoxy-4-propoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the oxime derivative.

The biological activity of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime is attributed to its ability to interact with various molecular targets within biological systems. The oxime functional group can participate in hydrogen bonding and nucleophilic reactions, potentially influencing enzyme activities and cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : It may exhibit properties that scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest it could inhibit the growth of certain bacteria and fungi.

Anticancer Properties

Research indicates that compounds similar to 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related methoxy-substituted compounds exhibit IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cells.

Compound Cell Line IC50 (µM)
3-Bromo-5-methoxy-4-propoxybenzaldehyde oximeMCF-7TBD
Methoxy-substituted derivativeHCT1162.2 - 4.4

Antimicrobial Activity

The compound has shown potential antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) for these bacteria were observed at concentrations around 8 µM.

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

Case Studies

  • Antiproliferative Activity Study :
    A study published in MDPI evaluated the antiproliferative effects of various methoxy-substituted compounds on cancer cell lines. The results indicated that compounds with similar structures to AldrichCPR showed significant inhibition of cell growth, suggesting a promising avenue for cancer therapy development .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of phenolic compounds revealed that derivatives like AldrichCPR exhibited selective inhibition against pathogenic bacteria, highlighting their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential alkoxylation of a brominated benzaldehyde precursor. For example, nucleophilic substitution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by oximation using hydroxylamine hydrochloride . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with analogs like 3-bromo-4-ethoxy derivatives .

Q. How should researchers validate the identity and purity of this compound given the lack of analytical data from suppliers?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with structurally similar AldrichCPR oximes (e.g., 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime ). Key peaks include the oxime proton (~8.5–9.5 ppm) and methoxy/propoxy signals.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching C₁₁H₁₃BrNO₄ (calc. ~318.0).
  • FT-IR : Verify oxime (C=N–OH stretch ~3200–3400 cm⁻¹) and aldehyde-derived bands.

Q. What experimental conditions are critical for maintaining the stability of this oxime during storage and reactions?

  • Methodological Answer : Oximes are prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under inert gas. For reaction compatibility:

  • Avoid strong acids/bases; use buffered aqueous phases (pH 6–8) in extraction.
  • Monitor stability via TLC during reactions. For long-term studies, conduct accelerated stability tests (40°C/75% RH for 4 weeks) and track degradation by HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of alkoxy substituents (methoxy, propoxy) on bioactivity?

  • Methodological Answer : Synthesize analogs with varying alkoxy groups (e.g., ethoxy, isopropoxy) from the AldrichCPR series . Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with substituent parameters (Hammett σ, steric bulk). Use multivariate regression to identify contributions of methoxy (electron-donating) vs. propoxy (hydrophobic) groups. Reference docking studies from analogous benzaldehyde oximes in drug design .

Q. What computational strategies are effective in predicting the binding mode of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using the oxime as a zinc-binding group (ZBG). Parameterize the bromine atom for halogen bonding. Validate with MD simulations (AMBER, 100 ns) to assess stability of interactions (e.g., with metalloenzyme active sites). Compare results with pharmacophore models from AldrichCPR-based inhibitors (e.g., carboxylic acid/ZBG/hydrophobic triad ).

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Methodological Answer : Investigate dynamic effects (e.g., restricted rotation of the propoxy group) via variable-temperature NMR (–40°C to 25°C). Compare with X-ray crystallography data of similar oximes (e.g., 4-phenylbutanoic acid oxime ). Use 2D NMR (COSY, NOESY) to assign coupling patterns and confirm substituent orientation.

Q. What role does the bromine atom play in the compound’s reactivity and potential as a synthetic intermediate?

  • Methodological Answer : The bromine enables cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) for derivatization. Optimize conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent (80°C, 12 h). Monitor regioselectivity via LC-MS and compare with brominated analogs from Sigma-Aldrich’s catalog . For SNAr reactions, evaluate leaving-group potential against chloro/iodo derivatives.

Data Analysis & Validation

  • Key References : Prioritize peer-reviewed studies using AldrichCPR compounds for docking and synthetic protocols for brominated aromatics . Cross-validate characterization data with structurally related oximes .
  • Contingency Planning : If bioactivity data conflicts with docking predictions, re-evaluate protonation states (oxime tautomers) or solvation effects using QM/MM simulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.